N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17838037
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21N3 |
|---|---|
| Molecular Weight | 207.32 g/mol |
| IUPAC Name | N-(3,5-dimethylcyclohexyl)-1-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C12H21N3/c1-9-6-10(2)8-11(7-9)13-12-4-5-15(3)14-12/h4-5,9-11H,6-8H2,1-3H3,(H,13,14) |
| Standard InChI Key | VEVAMRXJZMQEDW-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(C1)NC2=NN(C=C2)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine (CAS: 1340183-80-3) has the molecular formula C₁₂H₂₁N₃ and a molecular weight of 207.32 g/mol . The IUPAC name reflects its substitution pattern:
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A pyrazole ring (1H-pyrazol-3-amine) substituted with a methyl group at position 1.
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An N-linked 3,5-dimethylcyclohexyl group attached to the amine at position 3 of the pyrazole.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁N₃ |
| Molecular Weight | 207.32 g/mol |
| CAS Number | 1340183-80-3 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Structural Analysis
The compound’s structure combines a planar pyrazole ring with a bulky, lipophilic cyclohexyl group. This configuration influences its solubility, reactivity, and interaction with biological targets. The 3,5-dimethylcyclohexyl group introduces steric hindrance, potentially affecting binding affinity in enzymatic systems.
Synthesis and Industrial Production
Table 2: Representative Synthesis Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole Formation | Hydrazine + 1,3-diketone, 80°C, 12h | 60–75% |
| N-Methylation | CH₃I, K₂CO₃, DMF, 50°C, 6h | 85% |
| Cyclohexyl Attachment | 3,5-Dimethylcyclohexylamine, Pd catalyst | 45% |
Industrial Scalability
Continuous flow reactors and automated systems are employed to optimize yield and purity. Key parameters include:
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Temperature: 50–120°C for thermal stability.
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Catalysts: Palladium-based catalysts for coupling reactions.
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: N-H stretch (~3300 cm⁻¹), C=N stretch (~1600 cm⁻¹).
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NMR: Distinct signals for cyclohexyl protons (δ 1.0–2.5 ppm) and pyrazole protons (δ 6.5–7.5 ppm) .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In vitro studies on related compounds show COX-2 inhibition (IC₅₀: 0.8–2.4 μM), reducing prostaglandin synthesis.
Table 3: Biological Activity Data for Analogous Pyrazoles
| Activity | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Antimicrobial | S. aureus | 4.2 μg/mL |
| Anti-Inflammatory | COX-2 | 1.7 μM |
| Antipyretic | Hypothalamic receptors | 12 mg/kg |
Applications in Medicinal Chemistry
Drug Development
The compound’s scaffold is a candidate for:
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Kinase Inhibitors: Targeting EGFR or JAK-STAT pathways.
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Anticancer Agents: Inducing apoptosis via Bcl-2 suppression.
Agricultural Uses
Pyrazole derivatives are explored as herbicides and fungicides due to their stability and low environmental persistence .
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